molecular formula C9H12N2O B3282971 N-(4,6-dimethylpyridin-3-yl)acetamide CAS No. 76005-97-5

N-(4,6-dimethylpyridin-3-yl)acetamide

Cat. No.: B3282971
CAS No.: 76005-97-5
M. Wt: 164.2 g/mol
InChI Key: MKVFIMJNHIJLOB-UHFFFAOYSA-N
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Description

N-(4,6-dimethylpyridin-3-yl)acetamide is an organic compound with the molecular formula C9H12N2O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(4,6-dimethylpyridin-3-yl)acetamide can be synthesized through several methods. One common approach involves the reaction of 4,6-dimethyl-3-aminopyridine with acetic anhydride. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired acetamide product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale batch reactors where the reactants are combined in the presence of a suitable solvent, such as toluene or ethyl acetate. The reaction mixture is then stirred and heated to facilitate the formation of the acetamide. After completion, the product is purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: N-(4,6-dimethylpyridin-3-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, reduced amines, and various substituted acetamides .

Scientific Research Applications

N-(4,6-dimethylpyridin-3-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4,6-dimethylpyridin-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context .

Comparison with Similar Compounds

  • N-(pyridin-2-yl)acetamide
  • N-(4-methylpyridin-3-yl)acetamide
  • N-(6-methylpyridin-3-yl)acetamide

Comparison: N-(4,6-dimethylpyridin-3-yl)acetamide is unique due to the presence of two methyl groups at positions 4 and 6 on the pyridine ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The additional methyl groups may enhance its binding affinity to certain molecular targets or alter its pharmacokinetic properties .

Properties

IUPAC Name

N-(4,6-dimethylpyridin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-6-4-7(2)10-5-9(6)11-8(3)12/h4-5H,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKVFIMJNHIJLOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1NC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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